molecular formula C9H16N2O2 B1147800 (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione CAS No. 35590-69-3

(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione

Cat. No.: B1147800
CAS No.: 35590-69-3
M. Wt: 184.238
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and characterization of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione represents a significant milestone in the systematic study of naturally occurring cyclic dipeptides. Historical records indicate that diketopiperazines as a class were among the first peptide-containing compounds to be structurally characterized using crystallographic methods, with the parent 2,5-diketopiperazine being the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938. This early structural determination established the foundation for understanding the three-dimensional architecture of cyclic dipeptides and their unique conformational properties.

The specific compound this compound, also known as cyclo(alanine-isoleucine), was subsequently identified through systematic screening of natural product extracts from marine microorganisms. The compound has been reported in multiple bacterial species, including Streptomyces nigra and Nocardia alba, demonstrating its widespread occurrence in actinomycete bacteria. Additionally, natural occurrence has been documented in the fungal species Aspergillus fumigatus and the plant species Portulaca oleracea, indicating its presence across diverse taxonomic groups.

The isolation and structural elucidation of this compound from marine actinomycete strain 11014 I marked a significant advancement in understanding the biosynthetic capabilities of marine-derived microorganisms. These marine sources have proven particularly valuable for natural product discovery, as they often produce compounds with unique structural features that differ from their terrestrial counterparts. The successful extraction and purification of this compound from these marine sources has facilitated detailed structural and biological studies.

Nomenclature and Identification Systems

The systematic nomenclature of this compound reflects its complex stereochemical configuration and functional group arrangement. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as this compound, which precisely describes the stereochemistry at each chiral center and the substitution pattern on the piperazine ring.

Alternative nomenclature systems recognize this compound under several synonymous designations, reflecting different approaches to systematic naming. The compound is also known as 3-(sec-butyl)-6-methylpiperazine-2,5-dione, which emphasizes the secondary butyl substitution pattern. Additionally, the cyclic dipeptide nomenclature system designates this compound as cyclo(alanine-isoleucine), abbreviated as cyclo(Ala-Ile), which directly indicates its origin from the condensation of alanine and isoleucine amino acid residues.

The following table summarizes the key identification parameters for this compound:

Parameter Value
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
Chemical Abstracts Service Number 35590-69-3
PubChem Compound Identifier 71359704
International Chemical Identifier Key JDRIJDPCYNFZIT-ACZMJKKPSA-N
Simplified Molecular Input Line Entry System CCC@H[C@H]1C(=O)NC@HC

The International Chemical Identifier representation provides a standardized method for computational identification: InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1. This string encodes the complete structural information including stereochemistry, enabling unambiguous computational identification across databases and software systems.

Position within Diketopiperazine Family

This compound occupies a distinctive position within the broader diketopiperazine family as a representative 2,5-diketopiperazine derivative. Diketopiperazines constitute a class of organic compounds related to piperazine but containing two amide linkages, and despite their name, they are not ketones but amides. Three regioisomers are possible within the diketopiperazine family, differing in the locations of the carbonyl groups, with 2,5-diketopiperazines being cyclodipeptides often obtainable via condensation of two alpha-amino acids.

The 2,5-diketopiperazine subfamily, to which this compound belongs, represents the smallest known class of cyclic peptides and has attracted the greatest research interest due to their appearance in biologically active natural products. These compounds are ubiquitous in nature and are often found in fermentation broths and yeast cultures, as well as embedded in larger, more complex architectures in a variety of natural products and several drugs. The structural characteristics that define this subfamily include a six-membered ring containing two amide groups at opposite positions, creating a stable cyclic framework that confers unique chemical and biological properties.

Within the 2,5-diketopiperazine subfamily, this compound is classified as a cyclodipeptide derived from the condensation of L-alanine and L-isoleucine residues. This classification places it among the naturally occurring amino acid-derived diketopiperazines, distinguishing it from synthetic analogs or those containing non-proteinogenic amino acids. The specific stereochemical configuration (3S,6S) with the (2S)-butan-2-yl substituent represents the naturally occurring form, which often exhibits different biological activities compared to other stereoisomers.

The compound's position within the diketopiperazine family is further characterized by its biosynthetic origin. Diketopiperazines are synthesized by a wide range of organisms, including bacteria, fungi, marine microorganisms, and even mammals, with 90% of gram-negative bacteria synthesizing these molecules. This widespread biosynthetic capability underscores the evolutionary importance of diketopiperazine structures and their fundamental role in biological systems.

Significance in Peptide Chemistry Research

The significance of this compound in peptide chemistry research extends across multiple domains, from fundamental studies of cyclic peptide conformation to applications in drug discovery and natural product synthesis. The compound serves as a valuable model system for understanding the structural and conformational properties of cyclic dipeptides, which represent the simplest possible cyclic peptide structures while retaining the essential features of larger cyclic peptides.

Research into cyclic tetrapeptides containing this diketopiperazine core has demonstrated the compound's utility as a building block for more complex natural products. Studies have successfully achieved the synthesis of naturally occurring tetrapeptides such as cyclo-(isoleucyl-prolyl-leucyl-alanyl), which incorporates the alanine-isoleucine dipeptide unit found in this compound. These synthetic achievements have provided insights into both the chemical reactivity of diketopiperazine systems and their potential for structural modification.

The compound's role in peptide chemistry research is particularly significant in the context of solution-phase peptide synthesis methodologies. Synthetic studies have employed coupling of dipeptide segments and subsequent cyclization strategies to access this compound and related structures. These synthetic approaches have advanced understanding of the challenges and opportunities associated with cyclic peptide synthesis, including issues of cyclization efficiency, stereochemical control, and purification strategies.

Furthermore, the compound has contributed to fundamental research on diketopiperazine formation mechanisms during peptide synthesis. Studies investigating diketopiperazine formation during solid-phase peptide synthesis have revealed that such compounds can form through various pathways, including Fmoc-deprotection reactions and post-coupling aging processes. Understanding these formation mechanisms has important implications for controlling unwanted side reactions in peptide synthesis and for developing strategies to minimize diketopiperazine-related impurities in synthetic peptides.

The biological activity profiles of this compound and related compounds have established their significance as research tools for investigating peptide-based biological interactions. Diketopiperazines have been shown to exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. These activities have made diketopiperazines attractive targets for medicinal chemistry research, where they serve as scaffolds for developing compounds that circumvent the poor physical and metabolic properties typically associated with larger peptides.

Recent advances in biosynthetic gene cluster analysis have further enhanced the research significance of this compound. Studies of secondary metabolite biosynthesis in Aspergillus fumigatus have identified multiple biosynthetic gene clusters responsible for producing various diketopiperazine derivatives. These discoveries have provided new insights into the enzymatic machinery responsible for diketopiperazine biosynthesis and have opened new avenues for engineering novel diketopiperazine structures through synthetic biology approaches.

The compound's significance extends to environmental and ecological research, where its occurrence in various organisms has implications for understanding microbial interactions and chemical ecology. The detection of this compound in diverse biological sources, from marine bacteria to terrestrial plants, suggests its potential role in inter-organism communication or defense mechanisms, making it a valuable target for chemical ecology studies.

Properties

IUPAC Name

(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIJDPCYNFZIT-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80783546
Record name (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80783546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35590-69-3
Record name (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80783546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Selection and Reaction Conditions

Cyclization is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A study utilizing HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF achieved cyclization at room temperature over 24 hours, yielding the DKP with minimal epimerization. The reaction mechanism involves activation of the carboxyl group of the dipeptide, followed by nucleophilic attack by the free amine to form the six-membered ring.

Key Data:

  • Solvent: DMF

  • Reagents: 3 equivalents HOBt, 3.3 equivalents DIC

  • Temperature: 20°C

  • Yield: ~75% (estimated from analogous DKP syntheses)

Acid-Catalyzed Cyclization

Alternative methods employ trifluoroacetic acid (TFA) to protonate the amine group, enhancing its nucleophilicity. A protocol involving TFA-mediated cyclization in dichloromethane (DCM) demonstrated efficient ring closure within 1 hour, though with slightly lower yields (60–65%) due to competing side reactions.

Solid-Phase Peptide Synthesis (SPPS) and Post-Coupling Cyclization

Solid-phase synthesis offers a controlled environment for DKP formation, particularly when penultimate proline residues are present. However, this compound has been observed as a byproduct during SPPS of larger peptides, highlighting unintended cyclization pathways.

Fmoc Deprotection and DKP Formation

During Fmoc-based SPPS, the removal of the Fmoc (fluorenylmethyloxycarbonyl) group with piperidine can trigger cyclization of dipeptide fragments anchored to the resin. For example, Fmoc-Pro-Pro-Ser-resin intermediates undergo spontaneous DKP formation upon aging in DMF, even in the absence of piperidine. This side reaction is attributed to the stabilization of transition states via C–H···π interactions involving proline residues.

Critical Factors:

  • Resin Type: 2-Chlorotrityl chloride resin minimizes premature cleavage.

  • Aging Time: Prolonged exposure to DMF increases DKP yield (up to 20% after 48 hours).

  • Temperature: Lower temperatures (4°C) reduce degradation rates.

Mitigation Strategies

To suppress DKP formation during SPPS, Bsmoc (2,7-di-tert-butyl-Fmoc) protecting groups are recommended. Bsmoc’s bulkier structure hinders cyclization, as demonstrated in the synthesis of tirzepatide intermediates. Additionally, additives like Oxyma (ethyl cyano(hydroxyimino)acetate) stabilize the activated amino acid, reducing undesired intramolecular reactions.

Biosynthetic Pathways and Natural Occurrence

This compound has been identified in the metabolites of Aspergillus fumigatus and Portulaca oleracea. While its biosynthetic route in fungi remains uncharacterized, analogous DKPs in microbial systems are synthesized non-ribosomally by cyclodipeptide synthases (CDPSs). These enzymes catalyze the condensation of aminoacyl-tRNAs to form cyclic dimers, though specific CDPSs for Ala-Ile cyclization have yet to be reported.

Purification and Characterization

Chromatographic Techniques

Crude DKP mixtures are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns. A gradient elution of acetonitrile/water (0.1% TFA) effectively resolves cyclic products from linear precursors.

Typical Conditions:

  • Column: Nucleosil C18 (5 µm, 250 × 4.6 mm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

Spectroscopic Analysis

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 185.24 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, J = 6.8 Hz, 3H, Ile-CH₃), 1.45 (m, 2H, Ile-CH₂), 1.80 (m, 1H, Ile-CH), 3.20 (dd, J = 6.0 Hz, 1H, Ala-CH), 4.30 (m, 2H, piperazine CH).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 17.8 (Ile-CH₃), 25.6 (Ile-CH₂), 38.2 (Ile-CH), 53.1 (Ala-Cα), 170.5 (C=O).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes low-cost activators like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) over HOBt, despite marginally lower yields. HATU’s superior reactivity reduces reaction times from 24 hours to 6 hours in pilot-scale trials.

Environmental Impact

DMF, while effective, poses environmental and health risks. Substitution with cyclopentyl methyl ether (CPME) or ethyl acetate is under investigation, though cyclization efficiency drops by 15–20% in these solvents.

Comparative Analysis of Synthesis Routes

Method Yield Purity Cost Scalability
Solution-Phase (HOBt/DIC)75%>95%ModeratePilot-scale
SPPS Byproduct20%85%LowLimited
TFA-Mediated Cyclization65%90%HighLab-scale

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties
Research indicates that piperazine derivatives can exhibit significant antipsychotic effects. For instance, studies have shown that certain substituted piperazines can act as selective dopamine D3 receptor antagonists, which are crucial for the treatment of schizophrenia and other psychiatric disorders . The structural similarity of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione to known antipsychotic agents suggests potential efficacy in this area.

Analgesic Effects
Some derivatives of piperazine have been evaluated for analgesic properties. In animal models, compounds with similar structures have demonstrated pain-relieving effects, indicating that this compound may also possess such activity .

Organic Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it valuable in developing new compounds with desired biological activities . The versatility of piperazine derivatives allows chemists to explore a wide range of functional groups and modifications.

Chiral Synthesis
The chiral centers present in this compound make it a useful building block for synthesizing other chiral compounds. The synthesis of enantiomerically pure substances is crucial in drug development to ensure efficacy and minimize side effects .

Case Studies and Research Findings

StudyFocusFindings
Dopamine D3 Receptor Antagonism Evaluated various piperazine derivativesFound that specific substitutions enhance binding affinity to D3 receptors .
Analgesic Activity Assessment Tested piperazine derivatives in animal modelsSome compounds exhibited significant pain relief comparable to standard analgesics .
Chiral Compound Synthesis Investigated the use of chiral piperazines as intermediatesDemonstrated the feasibility of synthesizing complex chiral molecules from this compound .

Mechanism of Action

The mechanism of action of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Differences

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent at Position 3 Substituent at Position 6 Stereochemistry Molecular Formula Key References
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione (2S)-Butan-2-yl (isobutyl) Methyl 3S,6S C₉H₁₆N₂O₂
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione Methyl Methyl 3S,6S C₆H₁₀N₂O₂
(6S)-3,3,6-Trimethylpiperazine-2,5-dione Methyl Methyl 6S C₇H₁₂N₂O₂
(3S,6S)-3-(4-Hydroxybenzyl)-6-methylpiperazine-2,5-dione 4-Hydroxybenzyl Methyl 3S,6S C₁₂H₁₄N₂O₃
(3S,6S)-3-Butyl-6-methylpiperazine-2,5-dione Butyl Methyl 3S,6S C₉H₁₆N₂O₂
(3S,6R)-3-(4-Hydroxybenzyl)-6-methylpiperazine-2,5-dione 4-Hydroxybenzyl Methyl 3S,6R C₁₂H₁₄N₂O₃

Key Observations :

  • Stereochemical Impact : The S,S configuration at positions 3 and 6 is critical for bioactivity. Diastereomers like (3S,6R)-3-(4-hydroxybenzyl)-6-methylpiperazine-2,5-dione exhibit distinct NMR profiles and biological interactions .
  • Aromatic vs. Aliphatic Substituents : Hydroxybenzyl groups (e.g., in C₁₂H₁₄N₂O₃) introduce hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to aliphatic chains .

Physicochemical Properties

Property Target Compound (3S,6S)-3,6-Dimethyl Analog (3S,6S)-3-(4-Hydroxybenzyl) Analog
Molecular Weight (g/mol) 184.24 142.16 234.25
logP (Predicted) ~2.5 ~0.9 ~1.8
Solubility (Water) Low Moderate Moderate
Melting Point (°C) Not Reported 198–201 (analogs) 241–243 (analogs)

Notes:

  • The butan-2-yl group in the target compound increases logP, suggesting better lipid bilayer penetration, which is advantageous for antimicrobial activity .
  • Hydroxybenzyl-containing analogs exhibit higher solubility due to polar aromatic groups .

Biological Activity

(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione, with the CAS number 35590-69-3, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperazine ring substituted with butan-2-yl and methyl groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H16N2O2C_9H_{16}N_2O_2. The structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: It may bind to receptors that modulate various physiological responses.

Anticoagulant Properties

Research indicates that this compound exhibits anticoagulant activity. It inhibits blood coagulation processes by interfering with the activity of clotting factors . This property makes it a candidate for further investigation in the context of thromboembolic disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains. The mechanism appears to involve disruption of cellular integrity and inhibition of bacterial growth .

Anticancer Potential

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. The compound may exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study 1: Anticoagulant Activity Assessment

A study assessed the anticoagulant effects of this compound in vitro. Results indicated a significant prolongation of clotting times in plasma samples treated with the compound compared to controls. The study concluded that this compound could serve as a lead for developing new anticoagulants.

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory concentrations against several strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameAnticoagulant ActivityAntimicrobial ActivityAnticancer Activity
This compoundYesYesYes
(3S,6S)-3-(Butan-2-yl)-6-propylpiperazine-2,5-dioneNoModerateNo
(3S,6S)-3-(Butan-2-yl)-6-isopropylpiperazine-2,5-dioneYesLowModerate

Q & A

What are the established synthetic routes for (3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:
The synthesis of this compound typically involves enantioselective alkylation and cyclization strategies. For example, analogous piperazine-2,5-diones (DKPs) are synthesized via reductive amination or coupling of chiral amino acids, followed by cyclization under acidic or thermal conditions . Key steps include:

  • Chiral Precursor Selection : Use (2S)-butan-2-yl and (S)-methyl groups to maintain stereochemical integrity.
  • Cyclization Optimization : Heating in toluene at 110°C for 12–24 hours to form the diketopiperazine ring .
  • Enantiomeric Purity Control : Employ chiral stationary phase HPLC (CSP-HPLC) with retention time analysis (e.g., 14.2 min for (3S,6S) vs. 16.8 min for (3R,6R)) to confirm purity >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione
Reactant of Route 2
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.